

"N-(2-methylbenzyl)cyclohexanamine molecular structure"

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Compound of Interest

Compound Name: N-(2-methylbenzyl)cyclohexanamine

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Technical Guide: N-(2-methylbenzyl)cyclohexanamine Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis[1][2]

Executive Summary

N-(2-methylbenzyl)cyclohexanamine (also referred to as N-cyclohexyl-2-methylbenzylamine) is a secondary amine intermediate of significant interest in medicinal chemistry and organic synthesis.[1][2] Structurally, it serves as a lipophilic, sterically hindered pharmacophore often found in mucolytics (e.g., Bromhexine analogs), ion channel blockers, and ligand backbones for coordination chemistry.[1][2]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via reductive amination, spectroscopic signature, and physicochemical properties relevant to drug discovery.[1]

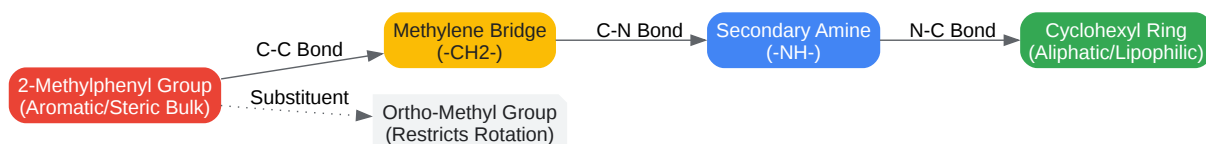
Property	Data
IUPAC Name	N-[(2-methylphenyl)methyl]cyclohexanamine
Molecular Formula	C ₁₃ H ₂₁ N
Molecular Weight	203.33 g/mol
Classification	Secondary Amine / Alkylamine
Key Feature	Ortho-substituted aromatic ring providing steric bulk

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of three distinct domains: a cyclohexyl ring (aliphatic lipophilicity), a secondary amine (ionizable center), and an o-toluyyl group (aromatic bulk).[1]

2.1 Structural Visualization

The following diagram illustrates the connectivity and the steric environment created by the ortho-methyl group, which restricts free rotation around the benzylic bond compared to unsubstituted benzylamines.[1][2]



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Figure 1: Modular decomposition of **N-(2-methylbenzyl)cyclohexanamine** showing functional domains.

2.2 Physicochemical Properties (Predicted)

These values are critical for assessing "drug-likeness" and blood-brain barrier (BBB) permeability.[\[1\]](#)[\[2\]](#)

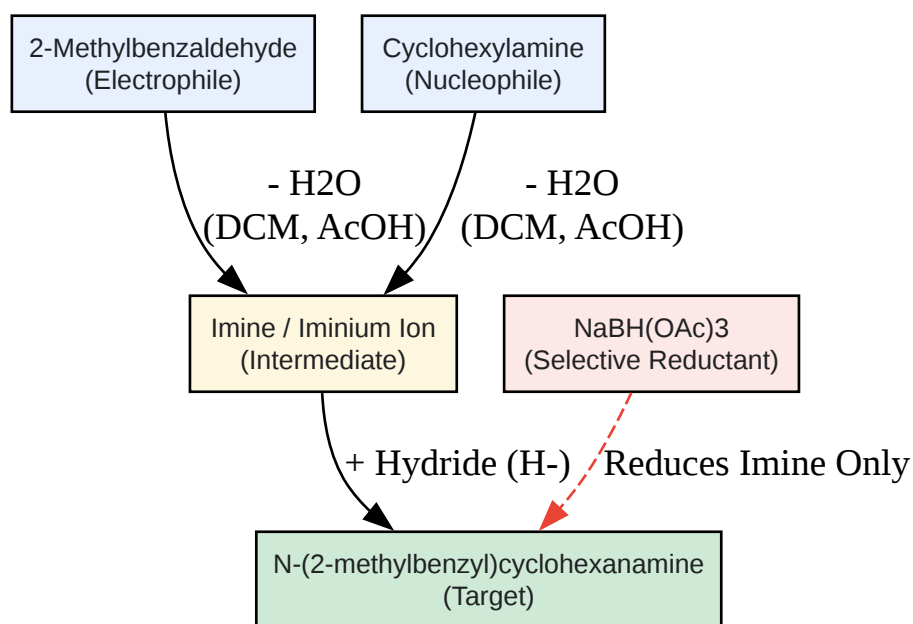
Property	Value (Est.)	Significance
LogP	3.8 – 4.2	High lipophilicity; likely high BBB permeability. [1] [2]
pKa (Conj. Acid)	10.2 – 10.8	Predominantly protonated (cationic) at physiological pH (7.4). [1]
H-Bond Donors	1	The secondary amine -NH-.
H-Bond Acceptors	1	The nitrogen lone pair. [1] [2]
Rotatable Bonds	3	Moderate flexibility, limited by the cyclohexyl ring chair conformation. [1]

Synthetic Protocol: Reductive Amination

The most robust route for synthesizing **N-(2-methylbenzyl)cyclohexanamine** is the Reductive Amination of 2-methylbenzaldehyde with cyclohexylamine.[\[1\]](#)[\[2\]](#) This method avoids the over-alkylation issues common with direct alkylation (e.g., using benzyl halides).[\[1\]](#)

3.1 Reaction Scheme

Reagents: 2-Methylbenzaldehyde, Cyclohexylamine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid (AcOH).[\[1\]](#)[\[2\]](#)



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Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

3.2 Step-by-Step Methodology

Note: All steps should be performed in a fume hood due to the volatility of amines and solvents.

[1][2]

- Imine Formation:
 - In a round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol, 1.20 g) in anhydrous Dichloromethane (DCM) (30 mL).
 - Add Cyclohexylamine (10 mmol, 0.99 g).
 - Catalysis: Add Glacial Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation.[1]
 - Observation: Stir at room temperature for 30–60 minutes. The solution may warm slightly or change color (pale yellow) as the imine forms.[1]
- Reduction:
 - Cool the mixture slightly (optional, but recommended if scaling up).

- Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) portion-wise over 10 minutes. Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde before it reacts with the amine [1].^[1]
- Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Silica; 10% MeOH in DCM).^[1]
- Workup & Purification:
 - Quench: Add saturated aqueous NaHCO₃ (30 mL) to neutralize the acid and quench excess borohydride.
 - Extraction: Separate the organic layer.^[3] Extract the aqueous layer with DCM (2 x 20 mL).^[1]
 - Wash: Combine organic layers and wash with Brine.^[3] Dry over anhydrous MgSO₄.
 - Isolation: Filter and concentrate under reduced pressure to yield the crude oil.
 - Purification: If necessary, convert to the Hydrochloride salt (add HCl in ether) for recrystallization, or perform column chromatography (Hexane/Ethyl Acetate).^[1]

Spectroscopic Characterization

Validating the structure requires confirming the presence of the ortho-methyl group, the benzyl methylene, and the cyclohexyl ring.^[1]^[2]

4.1 Nuclear Magnetic Resonance (

¹H NMR)

Solvent: CDCl₃

, 400 MHz. (Predicted shifts based on fragment additivity).

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.15 – 7.35	Multiplet	4H	Ar-H	Aromatic protons.[1][2]
3.82	Singlet	2H	Ar-CH -N	Benzylic methylene.[1][2] Distinctive singlet.
2.45	Multiplet	1H	N-CH-Cy	Methine proton of the cyclohexyl ring.[2]
2.34	Singlet	3H	Ar-CH	Ortho-methyl group.[1][2] Diagnostic peak.
1.85 – 1.95	Broad	2H	Cy-CH	Equatorial protons near nitrogen.[1][2]
1.70 – 1.75	Broad	2H	Cy-CH	Distal equatorial protons.[1][2]
1.05 – 1.35	Multiplet	6H	Cy-CH	Axial protons and distal methylenes.[1][2]
1.40	Broad Singlet	1H	-NH-	Amine proton (exchangeable with D O).[1][2]

4.2 Mass Spectrometry (MS)

- Molecular Ion (M⁺): 203 m/z.[1]

- Base Peak: Often 160 m/z (Loss of propyl/fragmentation of cyclohexyl ring) or 105 m/z (Methyl-tropylium ion formed from the o-methylbenzyl fragment).[1][2]
- Fragmentation Logic: The bond between the benzylic carbon and the nitrogen is the weakest link under electron impact, often yielding the substituted benzyl cation.[1]

Applications in Drug Discovery

This structural motif is not merely a chemical curiosity; it represents a specific class of Lipophilic Secondary Amines.

5.1 Pharmacophore Analysis

- Steric Occlusion: The ortho-methyl group creates a "molecular bumper," preventing the amine from fitting into tight enzymatic pockets that accept unsubstituted benzylamines.[1][2] This is used to tune selectivity (e.g., in NMDA receptor antagonists).[1]
- Cationic Amphiphilicity: At physiological pH, the protonated amine acts as a "head," while the cyclohexyl and tolyl groups act as "tails." [1] This surfactant-like property often leads to lysosomotropism (accumulation in acidic lysosomes).[1][2]

5.2 Relevant Analogues

- Bromhexine: A mucolytic drug. The target molecule is essentially the de-brominated, de-aminated metabolic core of Bromhexine.[1]
- NMDA Antagonists: Similar secondary amine structures are explored for neuroprotection.

References

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